molecular formula C18H22N2O4 B602111 N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide CAS No. 1224588-66-2

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide

Cat. No. B602111
CAS RN: 1224588-66-2
M. Wt: 330.39
InChI Key:
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Description

“N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide” is a chemical compound with the molecular formula C42H52N4O12 . It is also known as Formoterol fumarate .


Molecular Structure Analysis

The molecular structure of this compound consists of a formamide group attached to a phenyl ring, which is further substituted with hydroxy and aminoethyl groups . The compound also contains a methoxyphenyl group attached to the aminoethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 804.882 Da and a monoisotopic mass of 804.358154 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the available resources .

Scientific Research Applications

Chronic Obstructive Pulmonary Disease (COPD) Therapy

Formoterol Impurity B has garnered attention in the context of COPD therapy. COPD is a serious health condition affecting millions worldwide, and it ranks as the third leading cause of death after ischemic heart diseases and stroke. The recently approved combined inhaler containing formoterol fumarate (FF) and glycopyrronium bromide (GLY) has been used in very low concentrations (µg level/actuation) for COPD patients . Researchers have developed sensitive analytical methods to simultaneously assay FF and GLY in their novel combined metered dose inhaler (MDI). These methods include spectrophotometric techniques and highly sensitive liquid chromatography, enabling validated analysis of the dual combined inhaler in raw materials and pharmaceutical inhaled dosage forms.

Analytical Methods Development

Scientists have successfully established three sensitive analytical methods for determining FF and GLY in the combined MDI. These methods include:

Quality Control Labs and Therapeutic Efficiency Assessment

The developed methods are reproducible, valid, and offer efficient resolution between formoterol and glycopyrronium. Researchers have successfully applied these methods to validate the therapeutic efficiency of the combined drugs in quality control laboratories. Percent recoveries of the inhaled drugs in their MDI were found to be satisfactory, ensuring accurate dosing and efficacy .

Pharmaceutical Standards and Reference Materials

Formoterol Impurity B is also used as a reference standard in pharmaceutical research. It aids in product development, ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) filings, quality control (QC), method validation, and stability studies. Additionally, it assists in identifying unknown impurities and assessing genotoxic potential .

Ion Chromatography (IC) Applications

IC, an analytical technique for separating and quantifying anions and cations in aqueous samples, can be employed to study Formoterol Impurity B. High-purity reference materials are available for low-ppm level quantification or trace analysis .

Buffer Solutions for Formoterol Fumarate

Formoterol fumarate, the parent compound of Formoterol Impurity B, requires specific buffer solutions for stability and analysis. Researchers use monobasic sodium phosphate and phosphoric acid buffers to maintain optimal pH conditions during analysis .

properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-15-5-2-13(3-6-15)8-9-19-11-18(23)14-4-7-17(22)16(10-14)20-12-21/h2-7,10,12,18-19,22-23H,8-9,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFNPNBHWOMHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide

CAS RN

1224588-66-2
Record name N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224588662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-((2-(4-METHOXYPHENYL)ETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0D9L8487
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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